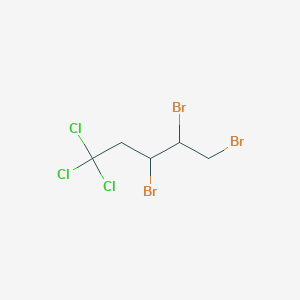

3,4,5-Tribromo-1,1,1-trichloropentane

Description

Properties

CAS No. |

89322-63-4 |

|---|---|

Molecular Formula |

C5H6Br3Cl3 |

Molecular Weight |

412.2 g/mol |

IUPAC Name |

3,4,5-tribromo-1,1,1-trichloropentane |

InChI |

InChI=1S/C5H6Br3Cl3/c6-2-4(8)3(7)1-5(9,10)11/h3-4H,1-2H2 |

InChI Key |

ROJNCSDHWVHMJC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CBr)Br)Br)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Halodecarboxylation Approach

One of the fundamental methods for synthesizing polyhalogenated alkanes like 3,4,5-tribromo-1,1,1-trichloropentane is halodecarboxylation , particularly bromodecarboxylation of suitable carboxylic acid precursors. This method involves the removal of carboxyl groups as CO₂ and simultaneous introduction of halogen atoms, often employing bromotrichloromethane (CBrCl₃) as the bromine source.

Mechanism : The reaction proceeds via radical intermediates generated by thermal or photolytic decomposition of halogenated reagents. Acyloxy radicals formed from the carboxylic acid precursor extrude CO₂ to form carbon-centered radicals, which then abstract bromine atoms to yield polybrominated products.

Solvent and Conditions : Solvents like 1,2-dichloroethane (DCE) and dibromomethane are preferred to avoid side reactions such as unwanted aromatic bromination. The reaction can be performed under air or inert atmosphere; however, exclusion of light or its inclusion depends on substrate electron density to optimize yields.

Yields and Limitations : Yields of polyhalogenated methanes via this method range broadly; for example, tribrominated products can be obtained in moderate to good yields (28–58%). Side products such as lactones or other halogenated species may form depending on substrate structure and reaction parameters.

Radical Bromination of Trichloropentane Precursors

Another approach involves the radical bromination of 1,1,1-trichloropentane derivatives at the 3,4,5 positions using bromine or bromine sources under radical initiation conditions.

Reagents : Bromine (Br₂) or bromine donors such as bromotrichloromethane (CBrCl₃) are used in the presence of radical initiators (e.g., light, heat, or peroxides).

Mechanism : Radical chain reactions generate bromine radicals that abstract hydrogen atoms from the pentane backbone at the 3,4,5 positions, followed by bromine atom transfer to form the tribromo derivative.

Control of Selectivity : The presence of electron-withdrawing trichloromethyl groups at the 1-position influences radical stability and regioselectivity. Careful control of reaction time, temperature, and bromine equivalents is critical to avoid over-bromination or side reactions.

Transition Metal-Catalyzed Reduction and Rearrangement

Research indicates that transition metal carbonyl complexes (such as Fe(CO)₅, Mo(CO)₆) combined with silicon hydrides can mediate transformations of trichloromethyl-substituted pentanes, including selective reduction and rearrangement reactions that can be harnessed for preparing halogenated pentane derivatives.

Catalytic Systems : Fe(CO)₅ in combination with triethylsilane and radical initiators (e.g., t-butyl peroxide) can reduce trichloromethyl groups to dichloromethyl or induce rearrangements leading to functionalized pentane derivatives.

Reaction Features : The reaction proceeds via radical intermediates stabilized by chlorine atoms, with yields and product distribution depending on the metal carbonyl used and reaction conditions such as temperature and reagent ratios.

Application to Tribromo Derivatives : While direct synthesis of 3,4,5-tribromo-1,1,1-trichloropentane via this method is less common, the catalytic systems provide a route to modify trichloropentane precursors that can be further brominated to the target compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Mechanism | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halodecarboxylation | Bromotrichloromethane, DCE or dibromomethane, light/heat | Radical decarboxylation | 28–58 | Direct introduction of multiple halogens; moderate to good yields | Side lactone formation; sensitive to substrate structure |

| Radical Bromination | Br₂ or CBrCl₃, radical initiators (heat, light) | Radical hydrogen abstraction | Moderate | Straightforward; regioselective bromination possible | Over-bromination risk; requires careful control |

| Transition Metal-Catalyzed Reduction | Fe(CO)₅ or Mo(CO)₆, triethylsilane, peroxide | Radical-mediated reduction/rearrangement | Variable | Selective modification of trichloromethyl groups | Complex catalyst systems; indirect route |

Exhaustive Research Findings and Notes

The halodecarboxylation method is well-documented as a versatile approach for synthesizing polyhalogenated alkanes, including tribromo and trichlorinated derivatives. It allows for the conversion of polyhalogenated carboxylic acids into the corresponding halogenated alkanes with controlled halogen incorporation.

Solvent choice plays a critical role in optimizing yields and minimizing side reactions. Brominated solvents such as dibromomethane are preferred to prevent radical halogen exchange and unwanted aromatic bromination.

The mechanistic pathway involves generation of acyloxy radicals, extrusion of CO₂, and halogen atom transfer, supported by ESR spectroscopy and NMR studies confirming radical intermediates and halogenated products.

Transition metal carbonyl systems combined with silicon hydrides provide a chain radical mechanism for selective reduction of trichloromethyl groups, which can be adapted for precursor modification in the synthesis of tribromo derivatives.

The radical bromination approach requires careful control of reaction parameters to achieve selective bromination at the 3,4,5 positions without over-bromination or degradation of the trichloromethyl group at the 1-position.

Chemical Reactions Analysis

3,4,5-Tribromo-1,1,1-trichloropentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound to form different products.

Scientific Research Applications

3,4,5-Tribromo-1,1,1-trichloropentane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tribromo-1,1,1-trichloropentane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form bonds with specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3,4,5-tribromo-1,1,1-trichloropentane with four related halogenated compounds derived from the evidence:

Key Findings from Comparative Analysis

Halogen Diversity :

- The mixed Br/Cl substitution in 3,4,5-tribromo-1,1,1-trichloropentane may enhance its stability compared to fully chlorinated alkanes like 1,2,3-trichloropropane, which is highly reactive and toxic . However, brominated aromatics (e.g., tetrabromodiphenyl ether) exhibit greater environmental persistence due to aromatic stability .

Biological Activity :

- Bromopyrrole derivatives (e.g., compound 1 from marine bacteria) show antimicrobial and antineoplastic properties, suggesting that brominated alkanes like the target compound could have niche biocidal applications .

Regulatory and Safety Profiles: Chlorinated alkanes (e.g., 1,2,3-trichloropropane) face strict regulations due to carcinogenicity, while brominated diphenyl ethers are restricted under chemical safety laws . The target compound’s regulatory status remains undefined but may require evaluation under frameworks like the U.S. TSCA or EU REACH.

Synthetic Utility :

- Tribromoimidazole’s role in pharmaceuticals highlights the versatility of brominated heterocycles, whereas the target compound’s linear structure may limit its use in complex syntheses compared to aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.